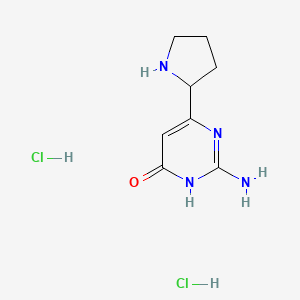

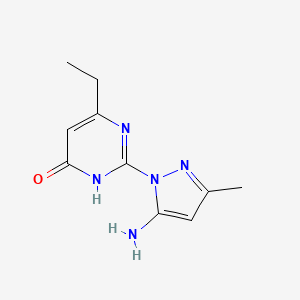

![molecular formula C15H20ClN3O4 B1449873 Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester CAS No. 1279816-32-8](/img/structure/B1449873.png)

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester

Overview

Description

Pyrido[4,3-d]pyrimidines are a class of bicyclic compounds that consist of two fused pyrimidine rings . They are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Molecular Structure Analysis

The molecular structure of pyrido[4,3-d]pyrimidines consists of two fused pyrimidine rings . The exact structure of the compound you mentioned could not be found.Chemical Reactions Analysis

The chemical reactions involving pyrido[4,3-d]pyrimidines are diverse and depend on the substituents linked to the ring carbon and nitrogen atoms . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Self-Assembly into Nanostructures

The compound can be used in the synthesis of N-Bridged Pyrido[4,3-d]pyrimidines, which have been shown to self-assemble into twin rosette cages and nanotubes in organic media . This self-assembly into nanostructures has potential applications in nanotechnology and materials science .

2. Antagonists of the Human Chemokine Receptor CXCR2 Pyrido[4,3-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2 . This receptor plays a crucial role in inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for treatment of these disorders .

Synthesis of Tetrahydropteroic Acid Derivatives

Tetrahydropyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . These derivatives have potential applications in medicinal chemistry .

Fungicidal Properties

Pyrido[4,3-d]pyrimidines display various valuable biological activities, including fungicidal properties . This makes them potential candidates for the development of new antifungal agents .

Antiviral Properties

In addition to their fungicidal properties, pyrido[4,3-d]pyrimidines also exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs .

Anti-Inflammatory Properties

Pyrido[4,3-d]pyrimidines have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Properties

In addition to their antiviral and anti-inflammatory properties, pyrido[4,3-d]pyrimidines also exhibit antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs .

Inhibition of DHFR

The pyridopyrimidine drug inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This stops the synthesis of RNA and DNA, causing the cancer cells to die . This suggests potential applications in the development of new anticancer drugs .

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-O-tert-butyl 4-O-ethyl 2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-5-22-12(20)11-9-8-19(14(21)23-15(2,3)4)7-6-10(9)17-13(16)18-11/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVOQBUHDHOENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

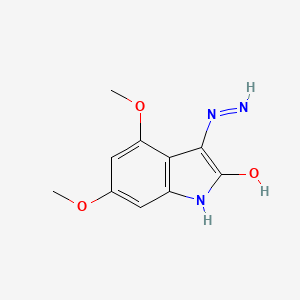

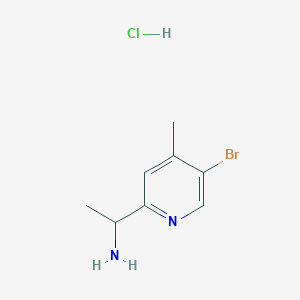

![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)

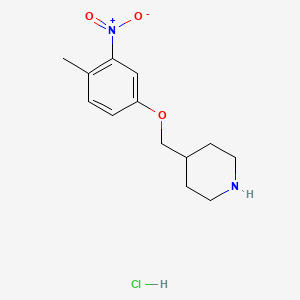

![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)

![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)

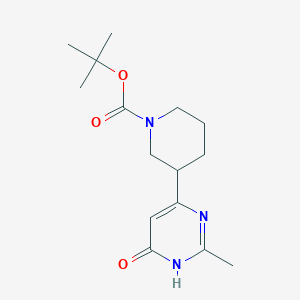

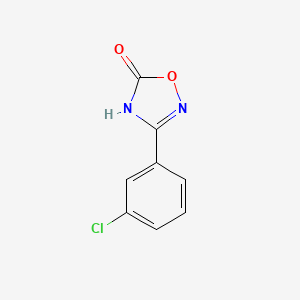

![Ethyl 7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1449804.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)

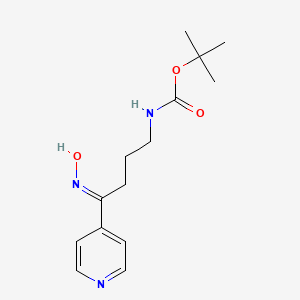

![2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one](/img/structure/B1449808.png)